6-Formyl vs. 5-Formyl Regiochemistry
The 6-formyl regioisomer displays a distinct electronic profile compared to the 5-formyl isomer (CAS 879887-32-8). The 6-position substitution results in a lower dipole moment and altered electrostatic potential surface, which affects molecular recognition by biological targets [1]. In a kinase inhibitor program, the 6-formyl indoline derivative exhibited an IC50 of 0.23 µM against the target kinase, whereas the 5-formyl analog showed significantly reduced potency with an IC50 of 1.8 µM [1]. This demonstrates that simple positional isomerism can produce a ~7.8-fold difference in biological activity, underscoring the necessity of the 6-formyl regioisomer for specific SAR studies [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.23 µM (6-formyl indoline derivative) |
| Comparator Or Baseline | 5-formyl indoline derivative: 1.8 µM |
| Quantified Difference | 7.8-fold lower activity for 5-isomer |
| Conditions | In vitro kinase assay, recombinant enzyme |
Why This Matters
The 6-formyl isomer is essential for maintaining target potency in kinase inhibitor development, and substitution with the 5-isomer would compromise lead optimization campaigns.
- [1] Bamborough, P., et al. (2008). 'Assessment of the Impact of Regiochemistry on the Biological Activity of a Series of Indole-Based Kinase Inhibitors.' Bioorganic & Medicinal Chemistry Letters, 18(17), 4767-4771. View Source
